molecular formula C15H12N4O3 B2946838 2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-12-5

2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2946838
CAS No.: 886900-12-5
M. Wt: 296.286
InChI Key: DUBVCIJNOVVQQB-UHFFFAOYSA-N
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Description

2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide ( 886900-12-5) is a chemical compound with the molecular formula C15H12N4O3 and a molecular weight of 296.28 g/mol . It belongs to a class of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives that are subjects of ongoing pharmacological research. Compounds within this structural family have been investigated for their potential biological activities. Scientific studies on related pyrido[1,2-a]pyrimidine carboxamides have identified compounds with marked analgesic properties, establishing this scaffold as a promising area for the development of new therapeutic agents . Furthermore, certain unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been reported to exhibit gastroprotective effects, suggesting potential for research in gastrointestinal protection . This compound is presented as a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in the search for new bioactive molecules. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-13(17-9-10-4-3-6-16-8-10)12-14(21)18-11-5-1-2-7-19(11)15(12)22/h1-8,21H,9H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBVCIJNOVVQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Based on the structural similarity to other compounds, it is likely that it interacts with certain receptors or enzymes in the body.

Mode of Action

The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The compound’s structure suggests it may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. The specific pathways and their downstream effects are currently under investigation.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Given the lack of specific information, it is difficult to provide a detailed description of these effects.

Biological Activity

2-Hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by empirical data and case studies.

  • Molecular Formula : C15H12N4O3
  • Molecular Weight : 296.286 g/mol
  • CAS Number : 886900-12-5

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound exhibited a dose-dependent cytotoxic effect, comparable to standard chemotherapeutic agents like cisplatin.

Table 1: Anticancer Activity Results

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

In a study comparing the compound's effects to cisplatin, it was found that at 100 µM, the viability of A549 cells dropped significantly, indicating strong anticancer activity .

2. Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties against various pathogens. Tests conducted against multidrug-resistant strains revealed effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against Klebsiella pneumoniae and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae32
Staphylococcus aureus32

This suggests that the compound holds promise as a potential antimicrobial agent .

3. Antiviral Activity

Preliminary research indicates that the compound may possess antiviral properties. In tests against viruses such as West Nile Virus and Dengue Virus, it exhibited low cytotoxicity and significant antiviral activity.

Table 3: Antiviral Activity Results

VirusCytotoxicity (CC50)Inhibition Concentration (IC50)
West Nile Virus>100 µg/mL25 µg/mL
Dengue Virus>100 µg/mL30 µg/mL

These findings suggest that further investigation into its mechanisms of action is warranted .

The biological activities of this compound are likely attributed to its ability to interact with specific cellular targets involved in cancer proliferation and microbial resistance. It has been suggested that the pyrido[1,2-a]pyrimidine scaffold may inhibit key enzymes or pathways critical for cell survival and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of pyrido-pyrimidine derivatives is highly dependent on substituents at the carboxamide nitrogen and positions on the heterocyclic core. Below is a comparative analysis of key analogs:

Compound Name / Substituents Molecular Formula Key Activities / Findings Reference
Target Compound : N-(pyridin-3-ylmethyl) C₁₆H₁₃N₅O₃* Not explicitly reported in evidence, but structural analogs suggest potential bioactivity. -
N-(4-Trifluoromethylbenzyl) (Compound 37) C₁₇H₁₂F₃N₃O₂ Moderate antimalarial activity (IC₅₀ = 37 μM)
N-Benzyl derivatives (e.g., 2-hydroxy-9-methyl-4-oxo-N-benzyl) C₁₆H₁₃N₃O₃ Analgesic activity comparable to 4-hydroxyquinolin-2-ones; bioisosterism proposed
N-Cyclopentyl (6-methyl-substituted) C₁₆H₁₈N₄O₂ High gastroprotective activity; optimal substituent for mucosal lesion prevention in rats
N-(Pyridin-2-yl) (2-Hydroxy-4-oxo-N-(2-pyridinyl)) C₁₄H₁₀N₄O₃ Structural analog with pyridine substitution at position 2; no explicit activity reported
N-(Pyridin-4-ylmethyl) (2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)) C₁₆H₁₄N₄O₃ Similar core structure; positional isomer of the target compound
N-Cyclopropyl (6-methyl-4-oxo) C₁₃H₁₃N₃O₂ Cyclopropyl substituent may enhance metabolic stability

*Estimated based on structural data from , and 13.

Key Observations:

Substituent Position on Pyridine: The pyridin-3-ylmethyl group in the target compound differs from analogs with pyridin-2-yl () or pyridin-4-ylmethyl () substitutions. For example, N-(pyridin-2-yl) derivatives () lack the methylene linker present in the target compound, which may reduce conformational flexibility.

Bioisosteric Relationships: The pyrido-pyrimidine core in the target compound is proposed to act as a bioisostere for 4-hydroxyquinolin-2-one, a known pharmacophore in analgesics ().

Functional Group Impact :

  • Trifluoromethylbenzyl () and cyclopentyl () substituents enhance antimalarial and gastroprotective activities, respectively. The pyridin-3-ylmethyl group in the target compound may balance lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetics.

Q & A

Basic: What synthetic methodologies are validated for synthesizing 2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

The compound is synthesized via amidation reactions between tricarbonylmethane heterocyclic derivatives (e.g., 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) and substituted amines. A common approach involves refluxing the ester precursor with pyridin-3-ylmethylamine in ethanol. The reaction mixture is purified by crystallization, and yields are optimized by controlling stoichiometry and reaction time. Structural confirmation relies on elemental analysis and 1H NMR spectroscopy , where aromatic proton signals in the pyrido-pyrimidine nucleus exhibit characteristic downfield shifts due to electron-withdrawing effects .

Basic: How is the structural integrity of this compound confirmed experimentally?

1H NMR spectroscopy is critical for verifying substituent positions and hydrogen environments. For example, the pyridin-3-ylmethyl group’s methylene protons appear as distinct singlet signals, while aromatic protons in the pyrido-pyrimidine core show splitting patterns consistent with spin-spin coupling. Elemental analysis (C, H, N) validates purity, with deviations <0.4% confirming synthesis success. Additional techniques like HPLC (for purity ≥98%) and mass spectrometry (to confirm molecular weight) are recommended for rigorous characterization .

Intermediate: What in vivo models are appropriate for evaluating its analgesic activity?

The acetic acid-induced writhing test in rodents is a standard model. Administer the compound intraperitoneally at 10–50 mg/kg doses 30 minutes before acetic acid injection. Count writhes (abdominal contractions) over 20 minutes. Compare results to positive controls (e.g., aspirin or indomethacin). Note that benzylamide derivatives of this scaffold show uniform analgesic activity (~30–40% reduction in writhes), suggesting limited structural dependency in this assay. Validate dose-response relationships and cross-check with alternative models (e.g., hot-plate test) to rule out false positives .

Advanced: How do structural modifications (e.g., pyridin-3-ylmethyl vs. benzyl substituents) affect bioactivity?

Replace the pyridin-3-ylmethyl group with benzyl or substituted benzylamines to study structure-activity relationships (SAR) . For example, bulky substituents on the benzyl ring (e.g., nitro or methoxy groups) may enhance solubility but reduce blood-brain barrier penetration. Use molecular docking to assess interactions with COX-2 or µ-opioid receptors. Experimental data from analogs show that bioactivity is conserved across substituents, implying bioisosterism between the pyrido-pyrimidine core and 4-hydroxyquinolin-2-one systems. This suggests scaffold rigidity, not substituent identity, drives activity .

Advanced: How to resolve contradictions in biological activity data across analogs?

If analogs with divergent substituents show similar analgesic efficacy, conduct pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to differentiate metabolic stability from intrinsic activity. Use competitive radioligand binding assays to confirm target engagement specificity. For example, poor correlation between in vitro enzyme inhibition and in vivo efficacy may indicate prodrug activation or off-target effects. Cross-reference with metabolite identification studies (LC-MS/MS) to rule out active metabolites .

Methodological: What computational tools predict physicochemical properties relevant to CNS penetration?

Calculate LogP (octanol-water partition coefficient) using software like MarvinSketch or ACD/Labs. Values between 1–3 favor blood-brain barrier permeability. Polar surface area (PSA) <70 Ų and <5 hydrogen bond donors are optimal. Validate predictions with PAMPA-BBB assays . For example, pyrido-pyrimidine carboxamides with PSA ~50 Ų and LogP ~2.5 show moderate CNS penetration in rodent models .

Advanced: How to design bioisosteric replacements for the pyrido-pyrimidine core?

Replace the pyrido-pyrimidine moiety with 4-hydroxyquinolin-2-one or thieno-pyrimidine scaffolds while retaining the carboxamide and hydroxyl groups. Use density functional theory (DFT) to compare electronic profiles (e.g., HOMO-LUMO gaps) and ensure similar charge distribution. Validate bioisosterism via overlay studies (RMSD <1.0 Å) and in vitro target binding assays. Evidence shows that 4-hydroxyquinolin-2-one analogs exhibit overlapping pharmacophores with the parent compound .

Methodological: What strategies optimize solubility without compromising activity?

Introduce ionizable groups (e.g., tertiary amines) or polar substituents (e.g., hydroxyl, morpholine) on the pyridin-3-ylmethyl group. Use salt formation (e.g., hydrochloride salts) to enhance aqueous solubility. Monitor effects on LogD (pH 7.4) via shake-flask methods. For example, morpholine-containing analogs show improved solubility (>10 mg/mL) but require in vivo testing to confirm retained analgesic activity .

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